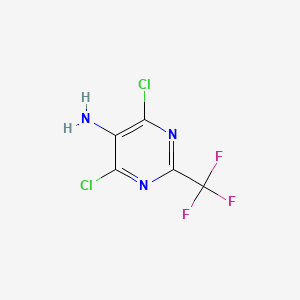

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine

説明

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a trifluoromethyl group at position 2, and an amine group at position 5 on the pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions. The resulting 4,6-dichloro-2-(trifluoromethyl)pyrimidine is then subjected to amination using ammonia or an amine source to introduce the amine group at position 5 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical and agrochemical applications .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and amine (-NH₂) groups. Substitution typically occurs under mild to moderate conditions.

Key Reactions and Conditions:

Notes:

- Chemoselectivity between positions 4 and 6 is influenced by steric and electronic factors. The trifluoromethyl group at position 2 directs nucleophiles preferentially to position 4 due to reduced steric hindrance .

- Reactions with ammonia proceed efficiently in polar solvents (e.g., isopropanol) under high-temperature, sealed conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling access to biaryl or styrenyl derivatives.

Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst/Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aryl-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, toluene/water | 100°C, 12 h | 4-Aryl-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine | 65–80% |

Mechanistic Insight:

The chlorine atom at position 6 is selectively replaced due to enhanced electrophilicity compared to position 4 .

Stability and Degradation

The compound exhibits limited stability under harsh acidic or basic conditions.

- Hydrolysis: Prolonged exposure to aqueous NaOH (pH > 12) results in hydrolysis of the trifluoromethyl group to a carboxylic acid .

- Thermal Degradation: Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity Table

| Reaction Type | Position Reactivity | Rate (Relative) | Key Factor |

|---|---|---|---|

| SNAr with NH₃ | 4 > 6 | Fast | Steric hindrance from -CF₃ |

| Suzuki Coupling | 6 > 4 | Moderate | Electronic activation by -NH₂ |

| Thiol Substitution | 4 ≈ 6 | Slow | Solvent polarity (DMSO enhances) |

Experimental Example

Synthesis of 4-Amino-6-chloro-2-(trifluoromethyl)pyrimidin-5-amine :

- Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine (1.0 eq), NH₃ (5.0 eq in isopropanol).

- Conditions: Sealed vessel, 150°C, 16 h.

- Workup: Concentrate, suspend in H₂O/isopropanol, filter.

- Yield: 91% (HPLC purity >99%).

科学的研究の応用

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, and in materials science for the synthesis of advanced materials .

作用機序

The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

類似化合物との比較

Similar Compounds

- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

Uniqueness

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and biological activity compared to other similar compounds. The amine group at position 5 also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

生物活性

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine, also known as 4,6-DCF3-Pyr-NH2, is a synthetic organic compound with the molecular formula and a CAS number of 2344-17-4. This compound features a pyrimidine ring with distinct substitutions: two chlorine atoms at positions 4 and 6, a trifluoromethyl group at position 2, and an amino group at position 5. These structural characteristics contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity primarily as an inhibitor of various enzymes and kinases involved in metabolic pathways. Its structural similarities to other biologically active compounds suggest potential applications in drug development targeting diseases related to enzyme dysfunctions. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability.

Antibacterial and Antiparasitic Properties

A study highlighted the compound's potential as an antibacterial agent, particularly against Staphylococcus aureus. Molecular docking studies demonstrated that it interacts effectively with the clumping factor A, a virulence factor of this pathogen . Additionally, the compound has shown promise in antimalarial activity by interacting with dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum, indicating its potential as a lead compound for developing new antimalarial drugs, especially against chloroquine-resistant strains .

Toxicity and ADMET Profiles

The toxicity profile of this compound indicates moderate toxicity levels. In studies assessing its pharmacokinetic properties (ADMET), the compound demonstrated favorable characteristics such as good intestinal absorption and Caco-2 permeability values greater than 1.834. These properties suggest that it could be well absorbed in the gastrointestinal tract upon oral administration .

| Property | Value |

|---|---|

| Molecular Weight | <500 g/mol |

| Caco-2 Permeability | >1.834 |

| Intestinal Absorption | 90.1% - 97.4% |

| Skin Penetration | -2.141 to -2.991 cm/h |

| Blood-Brain Barrier Penetration | Log BB < 0.3 |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The electron-withdrawing nature of its functional groups facilitates nucleophilic substitution reactions, enhancing its reactivity towards biological macromolecules such as proteins and enzymes. This interaction can modulate their biological functions, leading to various therapeutic effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Propylthio group instead of trifluoromethyl | Different biological activity profile |

| 2-Amino-4,6-dichloropyrimidine | Lacks trifluoromethyl group | More hydrophilic; different pharmacological effects |

| 2-(Trifluoromethyl)-4-methylpyrimidine | Methyl group instead of dichloride | Potentially different reactivity patterns |

These compounds exhibit distinct biological activities influenced by their substituents, impacting their potential applications in medicinal chemistry.

Case Study 1: Antibacterial Activity

In a recent investigation into the antibacterial properties of halogenated pyrimidines, this compound was identified as a potent inhibitor against Staphylococcus aureus. The study utilized molecular docking techniques to elucidate binding interactions with clumping factor A, revealing binding energies indicative of strong affinity .

Case Study 2: Antimalarial Efficacy

Another study focused on the antimalarial efficacy of this compound demonstrated its superior binding interactions with DHODH compared to traditional antimalarial agents like chloroquine. The findings suggest that modifications to the pyrimidine scaffold could enhance activity against resistant strains of Plasmodium falciparum, highlighting its potential as a novel therapeutic agent for malaria treatment .

特性

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3/c6-2-1(11)3(7)13-4(12-2)5(8,9)10/h11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIDUDZOMNNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288493 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344-17-4 | |

| Record name | 2344-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。